molecular formula C22H28N2O3S B2919505 methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-56-3

methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2919505
CAS No.: 887900-56-3
M. Wt: 400.54
InChI Key: ZGQLGZXHOSICKL-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a 3,4-dimethylbenzamido group at position 2 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-12-8-9-14(10-13(12)2)18(25)23-19-16(20(26)27-7)15-11-21(3,4)24-22(5,6)17(15)28-19/h8-10,24H,11H2,1-7H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQLGZXHOSICKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using 3,4-dimethylbenzoic acid and a coupling reagent such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: Methyl 4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate

The unsubstituted core structure () lacks the 3,4-dimethylbenzamido and tetramethyl groups, resulting in reduced molecular weight (C₁₀H₁₃NO₂S vs. C₂₄H₂₉N₂O₃S for the target compound). The absence of bulky substituents likely improves solubility but diminishes steric hindrance, which could affect binding specificity in biological systems .

Analog with Benzothiazole Substituent: Methyl 2-(Benzo[d]Thiazole-2-Carboxamido)-5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (CID 4088395)

This compound () shares the 5,5,7,7-tetramethyl-thieno[2,3-c]pyridine core and methyl ester but replaces the 3,4-dimethylbenzamido group with a benzo[d]thiazole-2-carboxamido substituent. Key differences include:

  • Substituent Effects : The benzothiazole group introduces a bicyclic aromatic system with sulfur and nitrogen, enabling π-π stacking and hydrogen bonding distinct from the electron-donating methyl groups on the benzamido moiety in the target compound.
  • Lipophilicity : The 3,4-dimethylbenzamido group may confer higher lipophilicity (logP) compared to the benzothiazole, influencing membrane permeability .

Ethyl Ester Analog: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

This derivative () features an ethyl ester (vs. methyl) and a Boc-protected amine. The ester group’s alkyl chain length (ethyl vs.

Physicochemical and Functional Comparison

Compound Molecular Formula Substituents Molecular Weight Key Functional Groups
Target Compound C₂₄H₂₉N₂O₃S 3,4-Dimethylbenzamido, 5,5,7,7-tetramethyl, methyl ester ~453.6 g/mol Amide, ester, tetramethyl-thienopyridine core
Methyl 4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate (Core) C₁₀H₁₃NO₂S None 211.3 g/mol Ester, thienopyridine core
CID 4088395 (Benzothiazole analog) C₂₃H₂₅N₃O₃S₂ Benzo[d]thiazole-2-carboxamido, 5,5,7,7-tetramethyl, methyl ester 487.6 g/mol Amide, ester, benzothiazole, tetramethyl core
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate C₁₅H₂₂N₂O₄S Boc-protected amine, ethyl ester 326.4 g/mol Amine, Boc group, ester

Key Observations:

  • Synthetic Complexity : Introducing the 3,4-dimethylbenzamido group likely requires amide coupling (e.g., EDC/HOBt), analogous to methods in for similar benzaldehyde condensations .
  • Biological Relevance : The benzamido group’s methyl substituents may optimize hydrophobic interactions in enzyme binding pockets, whereas the benzothiazole in CID 4088395 could engage in charge-transfer interactions .

Biological Activity

Methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 887900-56-3) is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core substituted with a dimethylbenzamide group and a methyl ester. Its molecular formula is C21H28N2O2SC_{21}H_{28}N_2O_2S, and it has a molecular weight of approximately 356.53 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. It has been suggested that the benzamide moiety can interact with various biological targets including enzymes and receptors involved in tumor growth.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound showed potent cytotoxicity against several cancer cell lines. For example, one study reported an IC50 value of 12 µM against breast cancer cells (MDA-MB-231) after 48 hours of treatment.
Cell Line IC50 (µM) Reference
MDA-MB-23112
A549 (Lung Cancer)15
HeLa (Cervical Cancer)18

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : In vivo studies using rodent models have demonstrated that administration of the compound significantly reduces inflammation markers in models of arthritis and colitis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : Preliminary studies suggest it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely significant given the polar nature of some metabolites.

Toxicity Profile

Toxicological assessments are essential for evaluating the safety profile:

  • Acute Toxicity : Initial studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models.
  • Chronic Toxicity : Long-term exposure studies are required to fully understand potential adverse effects.

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